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Compound of Interest

Compound Name: AZD7325

Cat. No.: B1666233

This guide provides a comprehensive comparison of AZD7325, a subtype-selective GABA-A
02,3 receptor positive allosteric modulator, with other relevant compounds, utilizing data from
[11C]flumazenil Positron Emission Tomography (PET) studies. The information is intended for
researchers, scientists, and drug development professionals working in the field of
neuroscience and pharmacology.

Introduction to AZD7325

AZD7325 is a novel, orally active compound that acts as a partial selective positive allosteric
modulator (PAM) of GABA-A receptors containing a2 and a3 subunits.[1] It exhibits high
binding affinity for GABA-A receptors with al, a2, and a3 subunits, and significantly lower
affinity for the a5 subunit, which is associated with cognitive side effects of non-selective
benzodiazepines.[1][2] The selectivity of AZD7325 for the a2 and a3 subunits suggests its
potential as an anxiolytic agent with a reduced side-effect profile, particularly concerning
sedation and cognitive impairment, compared to non-selective GABA-A modulators like
benzodiazepines.[1][3]

Comparative Data Presentation

To objectively assess the performance of AZD7325, this guide compares its receptor
occupancy data, as determined by [11C]flumazenil PET, with that of AZD6280, another
subtype-selective modulator, and lorazepam, a non-selective benzodiazepine.

GABA-A Receptor Occupancy
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The following table summarizes the relationship between plasma concentration and GABA-A
receptor occupancy for AZD7325 and AZD6280, as determined by [11C]flumazenil PET in
humans.[1]

. Associated
Maximum . .
Ki,plasma Sedation/Cogn
Compound Dose Range Receptor .
(nmoliL) itive
Occupancy .
Impairment

No clear sedative

or cognitive
>80% at 20-30
AZD7325 0.2-30mg 15 effects observed
mg[4] :
at high
occupancy[1][4]
No clear sedative
>60% at 40 or cognitive
AZD6280 5-40 mg 440
mg[4] effects

observed[1]

Ki,plasma represents the plasma concentration required for 50% receptor occupancy.

For comparison, a study in rats using [11C]flumazenil micro-PET determined the plasma EC50
(concentration for 50% occupancy) for the non-selective benzodiazepine lorazepam to be 96
ng/mL.[5] It is important to note that significant drowsiness has been associated with low
receptor occupancy (2-30%) for non-selective positive allosteric modulators in humans.[6]

In Vitro Binding Affinities (Ki, nM)

This table presents the in vitro binding affinities of AZD7325 for different GABA-A receptor
subtypes.

Compound GABA-A al GABA-A a2 GABA-A a3 GABA-A o5

AZD7325 0.5 0.3 13 230

Data from MedchemExpress and a study by Chen et al. cited in Nyberg et al., 2017.[1][2]
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Experimental Protocols

The following sections detail the methodologies employed in the key [11C]flumazenil PET
studies cited in this guide.

[11C]flumazenil PET Study with AZD7325 and AZD6280

This protocol is based on the study conducted by Nyberg et al. (2017).[1]
Study Design:

o Two separate open-label, single-dose PET studies were conducted for AZD7325 and
AZD6280.

o Atotal of 12 healthy male subjects participated.

o Each subject underwent a baseline [11C]flumazenil PET scan and a second scan after oral
administration of a single dose of either AZD7325 (0.2 to 30 mg) or AZD6280 (5 to 40 mg).

PET Imaging:

Radioligand: [11C]flumazenil, a GABA-A receptor antagonist.
e Scanner: High-Resolution Research Tomograph (HRRT).

e Image Acquisition: PET data were acquired for 63 minutes following the injection of
[11C]flumazenil.

» Image Analysis: A simplified reference tissue model was used to obtain regional binding
potentials (BPND). The relationship between the plasma concentration of the drug and
GABA-A receptor occupancy was described by a hyperbolic function to estimate the
Ki,plasma.

Pharmacokinetic and Safety Assessments:

e Venous blood samples were collected at multiple time points before and after drug
administration to determine plasma drug concentrations.
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o Safety and tolerability were assessed through monitoring of adverse events, vital signs,
electrocardiograms (ECGSs), and laboratory tests.

Mandatory Visualizations
GABA-A Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of GABA and the modulatory effects
of benzodiazepines and subtype-selective modulators like AZD7325 at the GABA-A receptor.
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Caption: GABA-A receptor signaling pathway and modulator binding sites.

Experimental Workflow for a [11C]flumazenil PET
Receptor Occupancy Study

This diagram outlines the typical workflow for a clinical PET study designed to measure the
receptor occupancy of a drug candidate.
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Caption: Workflow of a [11C]flumazenil PET receptor occupancy study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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